1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methoxyethan-1-one
Description
This compound features a piperazine core substituted with a 3-fluorophenyltetrazole moiety and a 2-methoxyethanone group. The 3-fluorophenyl group may influence target binding affinity through steric and electronic effects .
Properties
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O2/c1-24-11-15(23)21-7-5-20(6-8-21)10-14-17-18-19-22(14)13-4-2-3-12(16)9-13/h2-4,9H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGJUVNYRYKTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically involves creating the tetrazole ring through cyclization reactions with appropriate precursors like azides and nitriles. The piperazine moiety can be introduced through nucleophilic substitution reactions. The fluorophenyl group is usually incorporated through halogenation followed by a coupling reaction.
Industrial Production Methods: : On an industrial scale, this compound can be synthesized using continuous flow reactors to manage exothermic reactions and increase efficiency. High-purity starting materials and optimized reaction conditions are essential for producing large quantities.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions, including oxidation, reduction, and substitution. Oxidation might occur at the piperazine ring, while reduction could impact the fluorophenyl group. Substitution reactions typically happen at positions activated by the piperazine or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under mild conditions.
Reduction: : Sodium borohydride (NaBH₄) in the presence of protic solvents.
Substitution: : Alkyl halides for nucleophilic substitution at the piperazine ring.
Major Products: : The major products often depend on the specific reaction conditions but may include substituted derivatives retaining the core structural motifs.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of tetrazole compounds have shown promising cytotoxic effects against various cancer cell lines. The introduction of the fluorophenyl moiety has been associated with enhanced antiproliferative activity. Research indicates that modifications to the compound can lead to improved efficacy against specific cancer types, such as lung and breast cancers .
Mechanism of Action
The anticancer properties are believed to stem from the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it has been linked to the inhibition of ERK kinase activity, which plays a critical role in the MAPK signaling pathway associated with cancer progression . The activation of caspases during apoptosis further supports its potential as a therapeutic agent in oncology .
Neurological Applications
Anxiolytic and Antidepressant Effects
Compounds similar to 1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methoxyethan-1-one have been investigated for their anxiolytic and antidepressant properties. The piperazine ring is known for its activity on serotonin receptors, suggesting that this compound may modulate neurotransmitter systems involved in anxiety and mood regulation .
Pharmacological Studies
Drug Development Potential
The compound's structural features make it a candidate for further development into pharmacological agents. Its synthesis and modification can lead to new derivatives with enhanced bioactivity and selectivity. The ongoing research into similar compounds emphasizes the importance of structure-activity relationships (SAR) in drug design .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
In a study examining the cytotoxic effects of various tetrazole derivatives, it was found that the introduction of fluorine substituents significantly increased the potency against A549 lung carcinoma cells. The compound demonstrated an IC50 value that was markedly lower than traditional chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .
Case Study 2: Neurological Impact
Research into compounds within the same structural class revealed significant anxiolytic effects in animal models. Behavioral assays indicated reduced anxiety levels following administration of these compounds, suggesting a mechanism involving serotonin receptor modulation .
Mechanism of Action
Mechanism: : The mechanism involves binding to specific molecular targets such as receptors or enzymes. The fluorophenyl group enhances lipophilicity, improving membrane permeability, while the tetrazole ring mimics carboxylate groups, aiding in receptor binding.
Molecular Targets and Pathways: : Common targets include enzymes and receptors in biological pathways, such as G-protein coupled receptors. The exact pathways depend on the specific application but often involve inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural differences among analogs include:
- Fluorophenyl position : 3-fluoro (target compound) vs. 4-fluoro (e.g., 1-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, ).
- Heterocyclic core : Tetrazole (target) vs. triazole (e.g., 1-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one, ) or pyrazole ().
- Ketone substituents: Methoxyethanone (target) vs. thienyl () or butanone ().
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Biological Activity
The compound 1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methoxyethan-1-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperazine moiety linked to a tetrazole group and a methoxyethanone functional group. Its molecular formula is with a molecular weight of approximately 304.34 g/mol. The presence of the fluorophenyl group is significant for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed various effects, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against clinical isolates of Staphylococcus epidermidis and other pathogens . The incorporation of the tetrazole ring is believed to enhance the compound's ability to disrupt bacterial cell walls or metabolic pathways.
Cytotoxicity
In vitro studies evaluating the cytotoxic effects of this compound on human cancer cell lines have demonstrated promising results. The MTT assay indicated that while some derivatives exhibit cytotoxicity towards cancer cells, they maintain low toxicity against normal cell lines, suggesting a favorable therapeutic index . For example, certain analogues showed IC50 values below 10 µM against cancer cell lines such as HeLa and MCF-7 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorophenyl Substitution | Enhances lipophilicity and possibly cellular uptake |
| Tetrazole Ring | Increases antimicrobial potency through interaction with enzymes |
| Piperazine Moiety | Contributes to receptor binding affinity |
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of tetrazole compounds and assessed their antimicrobial efficacy against standard bacterial strains. The results indicated that compounds with similar structural features to the target compound exhibited significant antibacterial activity with MIC values as low as 0.5 µg/mL against resistant strains .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of piperazine derivatives. The study highlighted that specific modifications in the side chains led to increased selectivity towards cancer cells while minimizing effects on normal cells. This supports the idea that further optimization of the target compound could yield even more effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
